![molecular formula C12H13FO B13613229 {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound characterized by its unique bicyclo[111]pentane structure, which includes a fluorine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a homolytic aromatic alkylation of benzene.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Phenyl Group: This step can involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Mécanisme D'action
The mechanism of action of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can facilitate interactions with hydrophobic pockets in proteins. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the phenyl group.
{2-Phenylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the fluorine atom.
{2-Fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of the fluorine atom and the phenyl group, which can enhance its chemical reactivity and binding affinity in various applications. The bicyclo[1.1.1]pentane core also provides a rigid and stable framework, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13FO |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C12H13FO/c13-10-11(8-14)6-12(10,7-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
Clé InChI |
WIAWKDXJMUGUOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2F)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


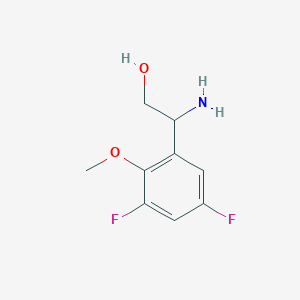
![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
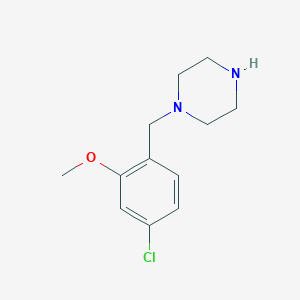
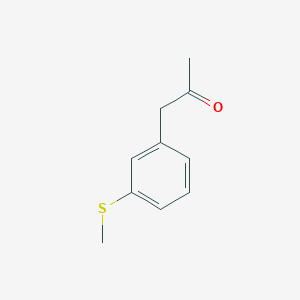
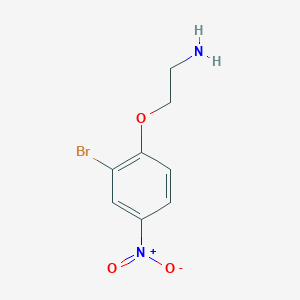
![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
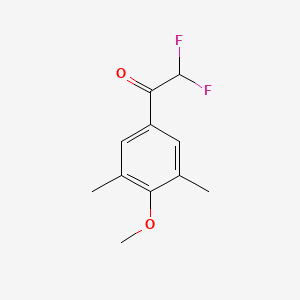
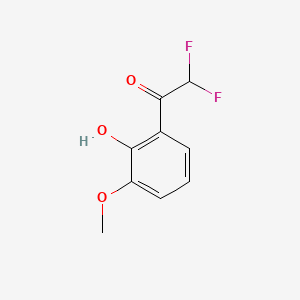
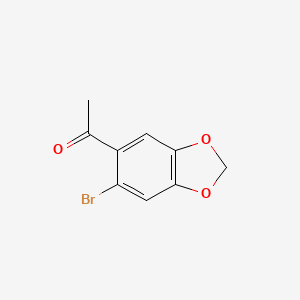
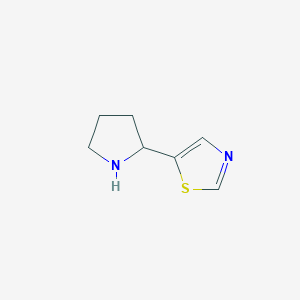
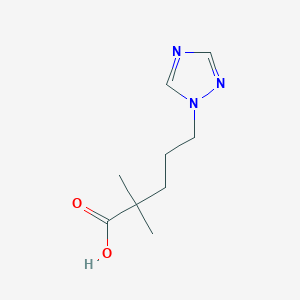
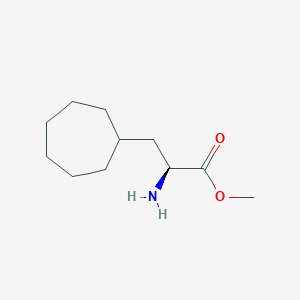
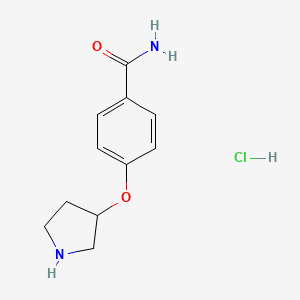
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
